

Spectroscopic Analysis of 1-(2-Furylmethyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Furylmethyl)piperazine

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(2-Furylmethyl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it outlines the fundamental experimental protocols for these techniques and includes logical diagrams to illustrate the analytical workflow and structural elucidation process.

Data Presentation

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **1-(2-Furylmethyl)piperazine**. These values are based on typical ranges for the constituent functional groups and data from analogous structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	dd	1H	H-5 (Furan)
~6.30	dd	1H	H-4 (Furan)
~6.20	d	1H	H-3 (Furan)
~3.50	s	2H	-CH ₂ - (Furyl-CH ₂)
~2.85	t	4H	-CH ₂ - (Piperazine, positions 3 & 5)
~2.45	t	4H	-CH ₂ - (Piperazine, positions 2 & 6)
~1.90	s (broad)	1H	-NH- (Piperazine)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~152.0	C-2 (Furan, C-O)
~142.0	C-5 (Furan)
~110.5	C-4 (Furan)
~107.0	C-3 (Furan)
~55.0	-CH ₂ - (Furyl-CH ₂)
~54.0	-CH ₂ - (Piperazine, positions 2 & 6)
~45.0	-CH ₂ - (Piperazine, positions 3 & 5)

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Piperazine)
3120 - 3160	Medium	=C-H Stretch (Furan)
2800 - 3000	Strong	C-H Stretch (Aliphatic)
~1580, ~1500, ~1470	Medium to Weak	C=C Stretch (Furan ring)
1000 - 1300	Strong	C-O-C Stretch (Furan), C-N Stretch (Piperazine)
~740	Strong	=C-H Bend (Furan)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
166	[M] ⁺ (Molecular Ion)
81	[C ₅ H ₅ O] ⁺ (Furfuryl cation)
85	[C ₄ H ₉ N ₂] ⁺ (Piperazine fragment)
56	[C ₃ H ₆ N] ⁺ (Piperazine ring fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like **1-(2-Furylmethyl)piperazine**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.

- Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Solids):
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[1\]](#)
- Sample Preparation (Neat for Liquids):
 - Place one or two drops of the pure liquid between two salt plates.
- Data Acquisition:
 - Place the sample holder in the IR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument should be recorded and subtracted from the sample spectrum.

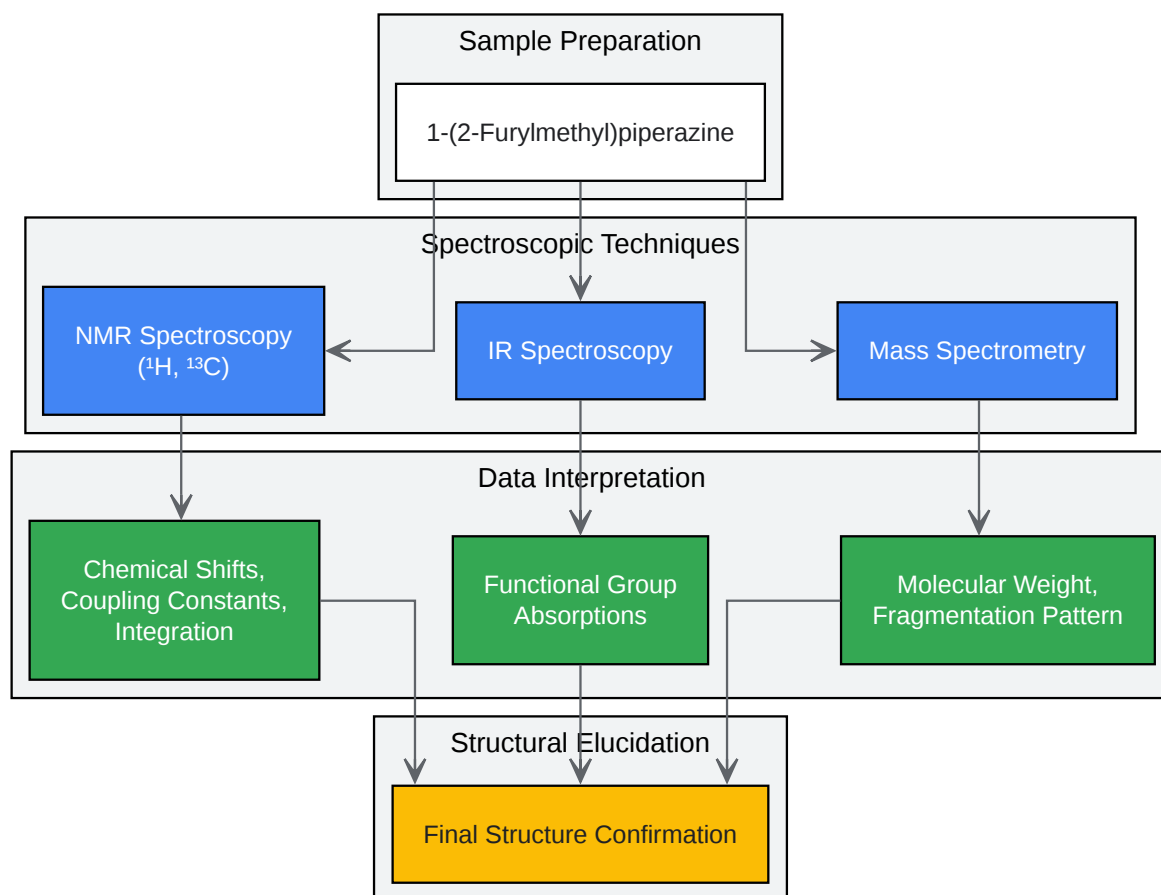
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Further dilute the stock solution to a final concentration appropriate for the instrument (e.g., 1-10 µg/mL).
- Ionization:
 - Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI often leads to more fragmentation, providing structural information, while ESI is a softer technique that typically yields the molecular ion.[2]
- Mass Analysis:
 - The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

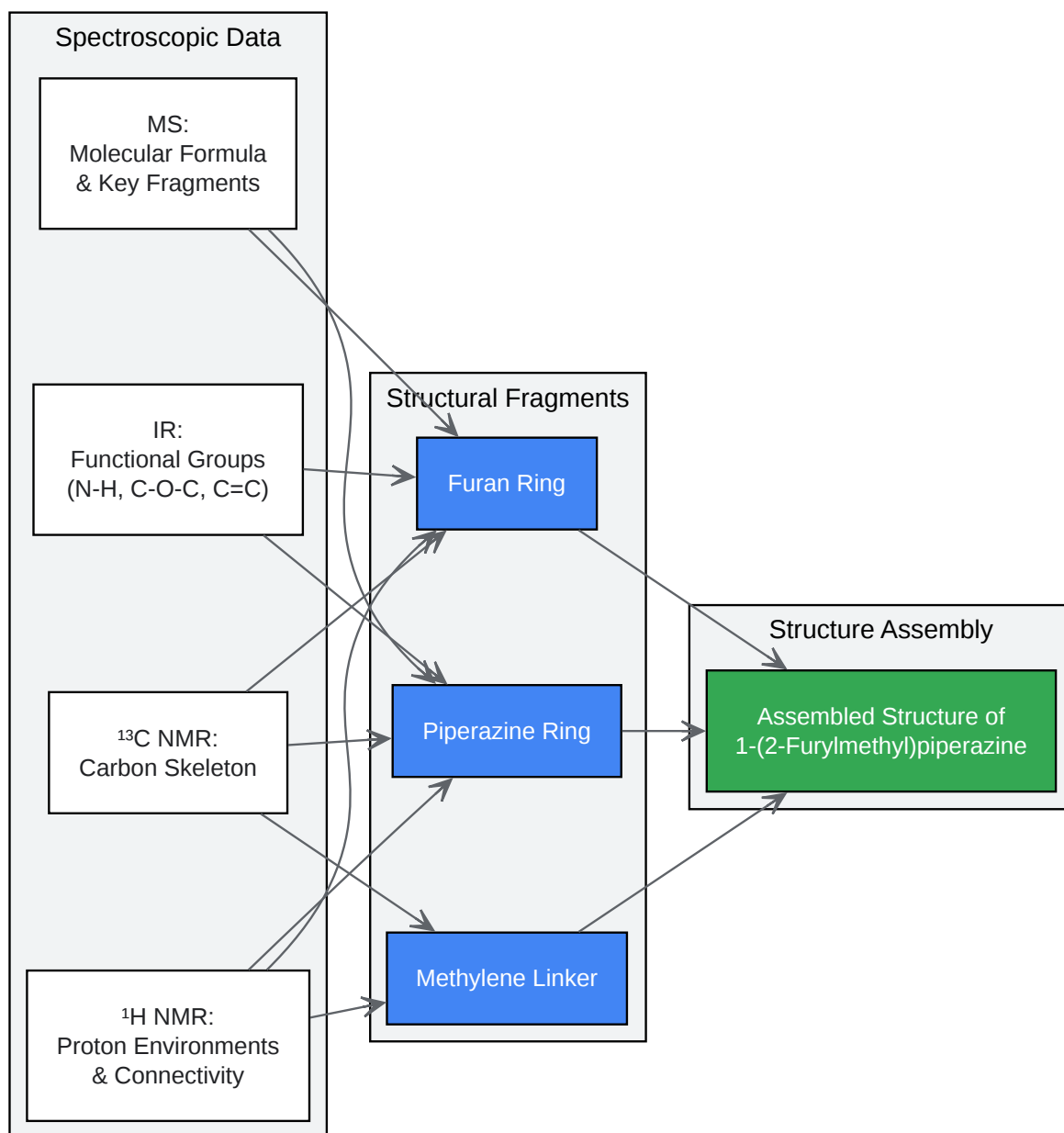
Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and structural elucidation process.



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Caption: Workflow for the spectroscopic analysis of **1-(2-Furylmethyl)piperazine**.



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Caption: Logical process for the structural elucidation from spectroscopic data.

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References

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